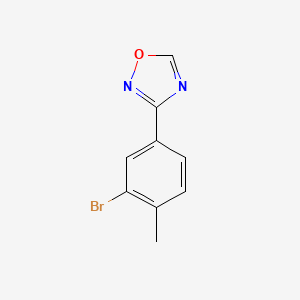
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride, also known as (2S)-N-phenylpyrrolidine-2-carboxamide HCl, is an organic compound that has been studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 233.73 g/mol and is composed of a phenyl group, a pyrrolidine group, and a carboxamide group. Its hydrochloride salt form has been studied for its potential applications in drug development, as well as for its biochemical and physiological effects. In
科学研究应用
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential applications in scientific research. It has been studied as a potential drug development candidate, due to its ability to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells.
作用机制
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential mechanism of action. It has been found to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase.
Biochemical and Physiological Effects
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been studied for its potential biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes, by inhibiting the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase.
实验室实验的优点和局限性
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several advantages and limitations for use in lab experiments. One advantage of using (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride is that it is relatively inexpensive and easy to synthesize. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to be an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). However, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has several limitations for use in lab experiments. It has been found to be unstable in aqueous solutions and is prone to hydrolysis. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride has been found to be toxic when administered in high doses.
未来方向
There are several potential future directions for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride. One potential direction is to further study its potential applications in drug development, as it has been found to act as an effective inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be studied for its potential to inhibit the growth of cancer cells by blocking the activity of the enzyme telomerase. Finally, (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride could be studied for its potential to reduce the production of pro-inflammatory compounds, such as prostaglandins and leukotrienes.
合成方法
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride can be synthesized through a variety of methods. One method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a strong base such as sodium hydroxide. This reaction yields (2S)-N-phenylpyrrolidine-2-carboxylic acid, which can then be treated with hydrochloric acid to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride. Another method involves the reaction of phenylacetic acid with pyrrolidine in the presence of a strong acid such as sulfuric acid. This reaction yields (2S)-N-phenylpyrrolidine-2-carboxamide, which can then be treated with hydrochloric acid to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride involves the reaction of N-phenylpyrrolidine-2-carboxylic acid with thionyl chloride to form N-phenylpyrrolidine-2-carbonyl chloride. This intermediate is then reacted with ammonium hydroxide to form the desired product, which is subsequently converted to the hydrochloride salt form.", "Starting Materials": [ "N-phenylpyrrolidine-2-carboxylic acid", "Thionyl chloride", "Ammonium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: N-phenylpyrrolidine-2-carboxylic acid is dissolved in thionyl chloride and heated to reflux for several hours to form N-phenylpyrrolidine-2-carbonyl chloride.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting N-phenylpyrrolidine-2-carbonyl chloride is dissolved in diethyl ether and added dropwise to a solution of ammonium hydroxide in methanol.", "Step 4: The reaction mixture is stirred at room temperature for several hours until complete conversion to the desired product is achieved.", "Step 5: The product is isolated by filtration and washed with diethyl ether.", "Step 6: The product is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to form (2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride." ] } | |
CAS 编号 |
151240-17-4 |
产品名称 |
(2S)-N-phenylpyrrolidine-2-carboxamide hydrochloride |
分子式 |
C11H15ClN2O |
分子量 |
226.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



